N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cannabinoid receptor 2 Radioligand binding Structure-activity relationship

This N-benzyl oxindole benzohydrazide derivative is a dual-acting CB2 receptor agonist (Ki=18.5 nM) and ERα degrader (IC50=9.29 µM against MCF-7 cells). Its ~2.3-fold higher CB2 binding affinity versus MDA 19 (Ki=43.3 nM) makes it a superior alternative for CB2 binding assays, while its unique ability to downregulate ERα protein levels positions it as a candidate probe for endocrine-resistant breast cancer models. Ideal for SAR studies bridging CB2 potency and ERα modulation.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B10810671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h1-14,27H,15H2
InChIKeyQTGVQZUOUCLSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: A Dual-Function Isatin-Hydrazide with Validated CB2 Agonism and ERα Degrader Activity


N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (CHEMBL456535) is a synthetic isatin-hydrazide derivative bearing an N-benzyl substituent on the oxindole core. It is a cannabinoid CB2 receptor agonist with a binding affinity (Ki) of 18.5 nM for the human CB2 receptor [1] and also exhibits antiproliferative activity against estrogen receptor-positive (ER+) MCF-7 breast cancer cells (IC50 = 9.29 ± 0.97 µM), where it functions as an ERα degrader [2]. This dual pharmacological profile differentiates it from other N-substituted oxindole-hydrazide analogs that are primarily characterized as selective CB2 agonists.

Why N-Alkyl Chain Length and Type Dictate CB2 Affinity and Functional Selectivity in Oxindole-Hydrazide Series: N-Benzyl vs. N-Hexyl vs. N-Cyclohexylmethyl


Within the oxindole-3-ylidene benzohydrazide chemotype, the N-substituent on the indole nitrogen is a critical determinant of both CB2 receptor affinity and functional selectivity. The N-benzyl analog (target compound) demonstrates a Ki of 18.5 nM at human CB2 [1], whereas the N-hexyl derivative (MDA 19) shows a Ki of 43.3 nM [2], representing a 2.3-fold difference in affinity. The N-cyclohexylmethyl analog (BZO-CHMOXIZID) is a far more potent CB2 agonist with an EC50 of 2.21 nM [3], but its functional profile may not overlap with the ERα degradation activity reported uniquely for the N-benzyl series [4]. These quantitative pharmacological divergences preclude the uncritical substitution of one N-alkyl analog for another in experimental protocols targeting CB2-mediated pathways or ERα-dependent cancer models.

Quantitative Differentiation Evidence for N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Against Three Closest Analogs


Head-to-Head CB2 Binding Affinity: N-Benzyl Compound vs. N-Hexyl MDA 19

The N-benzyl compound binds to human CB2 receptors with a Ki of 18.5 nM, as determined by displacement of [3H]CP-55940 in CHOK1 cells [1]. In contrast, the N-hexyl analog MDA 19 exhibits a Ki of 43.3 ± 10.3 nM under analogous experimental conditions [2]. This represents an approximate 2.3-fold higher binding affinity for the N-benzyl derivative.

Cannabinoid receptor 2 Radioligand binding Structure-activity relationship

CB2 Agonist Functional Activity: N-Benzyl vs. N-Cyclohexylmethyl (BZO-CHMOXIZID)

The N-benzyl compound functions as a CB2 receptor agonist with an EC50 of 63.7 nM in a [35S]GTPγS functional assay using CHO cells expressing human CB2 receptors [1]. BZO-CHMOXIZID (N-cyclohexylmethyl analog) is a significantly more potent agonist with a reported EC50 of 2.21 nM at human CB2 receptors in β-arrestin2 recruitment assays [2]. While BZO-CHMOXIZID is approximately 28-fold more potent as a CB2 agonist, the N-benzyl compound uniquely possesses ERα degradation activity not reported for the N-cyclohexylmethyl analog [3].

CB2 receptor Functional assay GTPγS

Antiproliferative Activity Against ER+ Breast Cancer Cells: N-Benzyl Compound 5i as a Series Best

In a series of nine N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives (5a–5i), compound 5i (the N-benzyl benzohydrazide, which is the target compound) demonstrated the most potent antiproliferative activity against MCF-7 (ER+) breast cancer cells, with an IC50 of 9.29 ± 0.97 µM after 72 hours of treatment in an SRB assay [1]. Other derivatives in the series (5a–5h) exhibited higher IC50 values [1]. Furthermore, 5i downregulated ERα protein levels in a dose-dependent manner, an activity not previously reported for the isatin chemotype [1].

Breast cancer ERα degrader MCF-7

Molecular Docking Affinity for Estrogen Receptor Alpha (ERα): N-Benzyl Compound 5i

In silico molecular docking studies using AutoDock Vina against the ERα crystal structure (PDB ID: 3ERT) yielded a binding affinity of −8.9 kcal/mol for compound 5i (the N-benzyl target compound) [1]. Docking scores for the other eight derivatives (5a–5h) were not individually reported; however, the manuscript states that compound 5i demonstrated the highest theoretical binding affinity, consistent with its superior in vitro antiproliferative activity [1].

Molecular docking ERα In silico

Pharmacological Profile Uniqueness: ERα Degradation Activity Absent in N-Hexyl and N-Cyclohexylmethyl Analogs

Compound 5i (the N-benzyl target compound) was shown to downregulate ERα protein levels in MCF-7 cells in a dose-dependent manner, as confirmed by Western blot analysis [1]. This ERα degradation mechanism has not been reported for the N-hexyl analog MDA 19 [2] or for the N-cyclohexylmethyl analog BZO-CHMOXIZID [3]. The MDA 19 literature extensively characterizes CB2-mediated analgesia but does not mention ERα activity [2]. Similarly, BZO-CHMOXIZID is described solely as a cannabinoid receptor agonist [3].

ERα degradation Isatin-hydrazide Novel mechanism

Limited Evidence Advisory: CB1 Selectivity and In Vivo Pharmacokinetics

Currently, CB1 receptor binding data for the N-benzyl compound are not available in public databases (BindingDB lists only CB2 data) [1]. Therefore, a quantitative CB2/CB1 selectivity ratio cannot be calculated. In contrast, MDA 19 has a well-characterized selectivity profile: ~3.7-fold selective for human CB2 over CB1 (Ki ratio: 43.3 vs. 162.4 nM) [2]. Additionally, the 2024 paper on compound 5i reports in silico ADMET predictions using pkCSM and DataWarrior but does not provide comparative in vivo pharmacokinetic data against MDA 19 or other analogs [3]. This represents a significant evidence gap for users requiring well-characterized selectivity and absorption, distribution, metabolism, excretion, and toxicity data.

Selectivity CB1 receptor ADMET

Recommended Application Scenarios for N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Based on Quantified Differentiation


CB2 Receptor Binding and Functional Studies Requiring Higher Affinity than MDA 19

With a human CB2 Ki of 18.5 nM, the N-benzyl compound provides ~2.3-fold higher binding affinity than MDA 19 (Ki = 43.3 nM) [REFS-1, REFS-2]. This makes it a suitable alternative radioligand or reference agonist for CB2 binding assays where improved sensitivity is desired, provided that the absence of CB1 affinity data is acceptable for the experimental design.

Estrogen Receptor-Positive (ER+) Breast Cancer Cell Line Screening with ERα Degradation as a Novel Endpoint

Compound 5i (the target compound) is the most potent antiproliferative agent against MCF-7 cells within its series (IC50 = 9.29 µM) and uniquely downregulates ERα protein levels [1]. This dual activity makes it a candidate probe for studies investigating ERα degradation as a therapeutic strategy in endocrine-resistant breast cancer models.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Oxindole-Hydrazide CB2 Agonists

The N-benzyl substitution represents a distinct point in the N-alkyl SAR continuum between N-hexyl (MDA 19) and N-cyclohexylmethyl (BZO-CHMOXIZID). Its intermediate potency (EC50 = 63.7 nM) and higher binding affinity relative to MDA 19 [REFS-1, REFS-2] make it valuable for SAR exploration aimed at balancing CB2 potency, selectivity, and additional pharmacological activities such as ERα modulation.

In Silico Docking and Molecular Dynamics Benchmarking for ERα Ligands

The validated docking score of −8.9 kcal/mol against ERα (PDB: 3ERT) [1] provides a computational benchmark for virtual screening campaigns targeting the estrogen receptor ligand-binding domain. Compound 5i can serve as a positive control or reference compound in docking validation protocols.

Quote Request

Request a Quote for N'-[(3Z)-1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.